molecular formula C8H8FNO2 B2622015 3-Fluoro-4-(methylamino)benzoic acid CAS No. 1248597-55-8

3-Fluoro-4-(methylamino)benzoic acid

Cat. No.: B2622015
CAS No.: 1248597-55-8
M. Wt: 169.155
InChI Key: UUJKFXUZGUHXSO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylamino)benzoic acid is an organic compound with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.16 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a methylamino group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methylamino)benzoic acid typically involves the introduction of the fluorine and methylamino groups onto the benzoic acid core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the benzene ring. This can be achieved by reacting 3-nitrobenzoic acid with a fluorinating agent, followed by reduction of the nitro group to an amino group, and subsequent methylation to form the methylamino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-4-(methylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylamino)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methylamino group can influence its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methylamino group.

    4-Fluorobenzoic acid: Lacks the methylamino group, only has a fluorine substituent.

    3-(Methylamino)benzoic acid: Similar but lacks the fluorine substituent.

Uniqueness

3-Fluoro-4-(methylamino)benzoic acid is unique due to the presence of both the fluorine and methylamino groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and specificity in various applications.

Properties

IUPAC Name

3-fluoro-4-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJKFXUZGUHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248597-55-8
Record name 3-fluoro-4-(methylamino)benzoic acid
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